Moxifloxacin hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections, such as community-acquired pneumonia, acute worsening of chronic bronchitis, acute sinus infections, plague, and skin and abdominal infections.
Community-acquired pneumonia, a bacterial respiratory infection, can be an opportunistic infection (OI) of HIV.
Moxifloxacin Hydrochloride is the hydrochloride salt of a fluoroquinolone antibacterial antibiotic. Moxifloxacin binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species.
A fluoroquinolone that acts as an inhibitor of DNA TOPOISOMERASE II and is used as a broad-spectrum antibacterial agent.
See also: Moxifloxacin (has active moiety).
Moxifloxacin hydrochloride
CAS No.: 186826-86-8
Cat. No.: VC20746951
Molecular Formula: C21H25ClFN3O4
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 186826-86-8 |
---|---|
Molecular Formula | C21H25ClFN3O4 |
Molecular Weight | 437.9 g/mol |
IUPAC Name | 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1 |
Standard InChI Key | IDIIJJHBXUESQI-DFIJPDEKSA-N |
Isomeric SMILES | COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
SMILES | COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Canonical SMILES | COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Chemical and Physical Properties
Molecular Structure and Formula
Moxifloxacin hydrochloride has the molecular formula C₂₁H₂₄FN₃O₄·HCl·H₂O with a molecular weight of 455.92 g/mol . The base compound, moxifloxacin, has a molecular formula of C₂₁H₂₄FN₃O₄ and a molecular weight of 401.43 g/mol . The chemical structure includes a 1-cyclopropyl group, a 7-fluoro group, and an 8-methoxy substitution on the quinolone core, which contributes to its antimicrobial properties and pharmacokinetic profile.
Physical Characteristics
Physically, moxifloxacin hydrochloride is a solid at room temperature (20°C) . It appears as a white to orange to green powder or crystalline substance . The compound exhibits specific optical rotation [α]20/D between -124 to -137 degrees (C=0.5, water), indicating its chiral nature .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of moxifloxacin involves several key steps. According to documented synthetic methods, the process begins with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid as a starting material . This compound undergoes reaction with (S,S)-2,8-diazabicyclo[4.3.0]nonane in the presence of triethylamine and a catalyst [BCl₂(4-picoline)][AlCl₄] .
Production Methods
The detailed production method involves a multi-step process that has been optimized for high yield and purity. In a documented synthesis procedure, the following steps are employed:
-
Addition of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (60g, 0.2mol) into a three-necked flask
-
Addition of 300mL methanol, (S,S)-2,8-diazabicyclo[4.3.0]nonane (50.4g, 0.4mol), 14mL of triethylamine, and 1.2g of [BCl₂(4pic)][AlCl₄]
-
Heating the reaction solution to 85°C for approximately 6 hours
-
Cooling to room temperature and evaporating most of the solvent under reduced pressure
-
Cooling the system to about 10°C to precipitate moxifloxacin
-
Filtering, washing with methanol and deionized water, and drying in vacuum
This process yields moxifloxacin powdery solid with a reported yield of 96% and a purity of 99.8% as measured by HPLC area normalization method .
Quality Control Parameters
Quality control testing for commercial moxifloxacin hydrochloride typically includes HPLC analysis with a minimum purity requirement of 98.0% area . Neutralization titration is also employed as a quality control method, with a minimum purity requirement of 98.0% . These rigorous quality control measures ensure the consistency and reliability of the pharmaceutical product for clinical use.
Pharmacokinetic Profile
Absorption and Distribution
Moxifloxacin demonstrates excellent tissue penetration and distribution throughout the body. After a 400 mg single dose, the drug achieves significant concentrations in various tissues and fluids, with tissue-to-plasma ratios often exceeding 1, indicating good penetration .
The distribution of moxifloxacin in various tissues 3 hours after a 400 mg dose is summarized in the following table:
Tissue or Fluid | N | Plasma Concentration (μg/mL) | Tissue or Fluid Concentration (μg/mL or μg/g) | Tissue:Plasma Ratio |
---|---|---|---|---|
Alveolar Macrophages | 5 | 3.3 ± 0.7 | 61.8 ± 27.3 | 21.2 ± 10.0 |
Bronchial Mucosa | 8 | 3.3 ± 0.7 | 5.5 ± 1.3 | 1.7 ± 0.3 |
Epithelial Lining Fluid | 5 | 3.3 ± 0.7 | 24.4 ± 14.7 | 8.7 ± 6.1 |
Maxillary Sinus Mucosa | 4 | 3.7 ± 1.1 | 7.6 ± 1.7 | 2.0 ± 0.3 |
This distribution profile highlights moxifloxacin's effectiveness in treating respiratory infections, with particularly high concentrations in alveolar macrophages and epithelial lining fluid .
Hepatic Impairment
In patients with mild hepatic insufficiency (Child Pugh Class A), moxifloxacin systemic exposure (AUC) and peak concentration (Cmax) are reduced by approximately 23% and 16%, respectively . The mean AUC of the sulfate conjugate (M1) increased by 4.4-fold (ranging up to 7-fold), while the mean Cmax increased by 3.4-fold (ranging up to 5.5-fold) . The mean Cmax of the glucuronide conjugate (M2) increased by 1.6-fold (ranging up to 3.4-fold) .
Demographic Variations
Race appears to have minimal impact on moxifloxacin pharmacokinetics. Studies comparing moxifloxacin pharmacokinetics between Japanese and Caucasian subjects found similar results, with Japanese subjects showing a mean Cmax of 4.1 μg/mL, an AUC24 of 47 μg*h/mL, and an elimination half-life of 14 hours .
Pharmaceutical Formulations
Conventional Formulations
Moxifloxacin hydrochloride is available in various formulations, including tablets and injectable solutions. The injectable form typically contains 0.4 g of moxifloxacin in 250 mL sodium chloride solution . Commercial products include Mokexin (Hainan Aike Pharmaceutical, priced at 35.27 RMB/bottle) and Baifule (Bayer Pharma, priced at 196.7 RMB/bottle) . These formulations are typically administered as an intravenous drip once daily, with each dose being 0.4g in 250 mL .
Ocular Formulations
Recent research has focused on developing advanced formulations of moxifloxacin hydrochloride for ocular applications. A notable example is the development of a cubogel formulation (MX-Cubogel) designed to provide prolonged release for treating conjunctivitis .
The MX-Cubogel formulation was developed using a top-down technique, incorporating glyceryl monooleate and poloxamer 407 in different concentrations . The resulting cubosomes demonstrated favorable characteristics:
-
Particle sizes ranging from 306.5 to 714.2 nm, with uniform size distribution
-
Zeta potentials between -27.9 and -39.8 mv, indicating good stability
Several formulations demonstrated promising clinical potential:
-
Four formulations (MB11, MB12, MB15, and MB16) gelled immediately and remained stable over time
-
Gelation temperatures of most formulations were between 28°C and 43°C
-
Drug content ranged from 92.5% to 97.7%
-
Four formulations (MB4, MB7, MB10, and MB13) released more than 95% of the drug over 12 hours
The antibacterial activity of the MX-Cubogels was demonstrated with an inhibition zone of 32 mm, exceeding the standard (27 mm) . Histological examination of goat corneas treated with selected formulations showed normal structures with no changes in the epidermal layer after cubosomal formulation penetration, indicating good biocompatibility and potential for ocular drug delivery .
Clinical Applications and Efficacy
Respiratory Infections
Moxifloxacin is particularly effective against respiratory pathogens, earning its classification as a "respiratory quinolone" . It shows high sensitivity to common pathogenic microorganisms in community-acquired pneumonia (CAP) patients, including Streptococcus pneumoniae and Haemophilus influenzae .
A clinical evaluation of moxifloxacin for treating CAP demonstrated a treatment efficiency of 91.3% with Mokexin (Hainan Aike Pharmaceutical) and 93.3% with Baifule (Bayer Pharma), with no statistically significant difference between the two products (P > .05) . This indicates consistent efficacy across different brands of moxifloxacin hydrochloride and supports its role as a first-line treatment option for CAP.
Ocular Infections
Moxifloxacin hydrochloride has demonstrated efficacy in treating ocular infections, particularly conjunctivitis. The development of specialized formulations like MX-Cubogel aims to enhance its effectiveness in this application by providing prolonged release characteristics . The cubogel formulation showed promising antibacterial activity with an inhibition zone of 32 mm, exceeding the standard (27 mm), indicating its potential for treating bacterial eye infections .
Other Therapeutic Uses
While the primary applications of moxifloxacin focus on respiratory and ocular infections, its broad-spectrum antimicrobial activity makes it potentially useful in treating various other bacterial infections. Its favorable tissue penetration profile supports its use in infections requiring good drug distribution to affected tissues . The significant concentrations achieved in multiple tissue types suggest potential applications beyond the currently established indications.
Economic Considerations and Accessibility
Cost-Effectiveness Analysis
Economic evaluations of moxifloxacin demonstrate favorable cost-effectiveness. In a clinical study comparing Mokexin (Hainan Aike Pharmaceutical) and Baifule (Bayer Pharma) for treating CAP, the average total cost was 9765.28 RMB for the evaluation group and 10250.69 RMB for the control group .
The efficient cost-effectiveness ratios were 104.67 and 112.52, respectively, while the cost-effectiveness ratio was 242.71 . These metrics suggest good economic value, with lower costs associated with comparable clinical outcomes. The evaluation group (Mokexin) demonstrated better economy with a lower price and high availability .
Market Availability
Moxifloxacin hydrochloride is available in various markets and formulations. The price can vary significantly between manufacturers. For example, Mokexin (Hainan Aike Pharmaceutical) was priced at 35.27 RMB/bottle, while Baifule (Bayer Pharma) was priced at 196.7 RMB/bottle for the same formulation (0.4 g in 250 mL sodium chloride injection) . This price difference highlights the potential for cost savings through the use of different brand formulations with similar efficacy profiles.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume